molecular formula C12H16N2O B1469059 1-(3,5-Dimethylbenzoyl)azetidin-3-amine CAS No. 1343612-77-0

1-(3,5-Dimethylbenzoyl)azetidin-3-amine

Cat. No. B1469059
CAS RN: 1343612-77-0
M. Wt: 204.27 g/mol
InChI Key: DRSHZLYXWNGLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylbenzoyl)azetidin-3-amine, also known as DMBA, is an organic compound with a wide range of applications in scientific research. It is a derivative of azetidine and is commonly used as a building block for synthesizing other compounds. DMBA is a versatile compound that has been used in the synthesis of various organic compounds, including heterocycles, peptides, and polymers. Its uses are not limited to the synthesis of other compounds, as it has also been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

1-(3,5-Dimethylbenzoyl)azetidin-3-amine plays a crucial role in the synthesis of chiral donor–acceptor azetines, which are powerful reactants for the synthesis of amino acid derivatives. This process involves highly enantioselective cycloaddition reactions and selective coupling with nitrogen and oxygen nucleophiles to form derivatives, including peptides and natural product amino acids. This synthesis retains the enantiopurity of the original azetine, demonstrating the compound's importance in producing medicinally relevant β-lactams and their structural analogs with high stereocontrol and without the need for a catalyst (Marichev et al., 2019).

Antimicrobial Agents Synthesis

The compound is also central to the development of novel antimicrobial agents. For instance, its derivatives have been synthesized and evaluated for antimicrobial activity, showing promise as new therapeutic options. These studies involve the structural modification and testing of the compound's derivatives against various microbial strains, indicating its versatile applicability in drug discovery and development (Ansari & Lal, 2009).

Development of Nonlinear Optical Materials

Additionally, this compound is utilized in the synthesis of hyperbranched polymers for nonlinear optical applications. This involves the creation of a difunctional chromophore followed by reaction with azetidin-2,4-dione functional groups, demonstrating the compound's utility in the development of materials with potential applications in optical devices and technologies (Chang et al., 2007).

Anticancer Activity Exploration

Research into the compound's derivatives has also highlighted potential anticancer activities. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity, with some showing potent inhibitory activity against specific cancer cell lines. This illustrates the compound's role in the synthesis of derivatives with potential therapeutic applications in oncology (Abdellatif et al., 2014).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-9(2)5-10(4-8)12(15)14-6-11(13)7-14/h3-5,11H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHZLYXWNGLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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